molecular formula C15H23N3O2S B5850394 2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

Numéro de catalogue B5850394
Poids moléculaire: 309.4 g/mol
Clé InChI: SDDRUTIZJLKCPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CX-5461 and has been identified as a promising candidate for the treatment of cancer.

Mécanisme D'action

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. CX-5461 has been shown to be highly selective for cancer cells, with minimal effects on normal cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. CX-5461 has also been shown to induce DNA damage and activate the DNA damage response pathway. Additionally, CX-5461 has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CX-5461 is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has minimal effects on normal cells. Additionally, CX-5461 has been shown to be effective against a variety of cancer cell lines, making it a versatile therapeutic agent. However, one of the limitations of CX-5461 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of CX-5461. One potential direction is the development of more efficient synthesis methods to increase the yield of CX-5461. Another direction is the investigation of the potential use of CX-5461 in combination with other therapeutic agents for the treatment of cancer. Additionally, the development of CX-5461 analogs with improved solubility and bioavailability could lead to the development of more effective cancer therapies. Finally, the investigation of the potential use of CX-5461 in other diseases, such as neurodegenerative diseases, could lead to the development of novel therapeutic agents.

Méthodes De Synthèse

The synthesis of CX-5461 involves the reaction of 3-methylthiophene-2-carboxylic acid with ethyl chloroformate to form an ethyl ester. This ethyl ester is then reacted with cyclohexylamine to form the corresponding amide. Finally, the amide is treated with thionyl chloride to form CX-5461. The overall yield of this synthesis method is approximately 25%.

Applications De Recherche Scientifique

CX-5461 has been identified as a potential therapeutic agent for the treatment of cancer. It has been shown to selectively inhibit RNA polymerase I transcription, which is required for the synthesis of ribosomal RNA. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. CX-5461 has been shown to be effective against a variety of cancer cell lines, including breast, prostate, and ovarian cancer.

Propriétés

IUPAC Name

2-(cyclohexylcarbamoylamino)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-3-11-9(2)21-14(12(11)13(16)19)18-15(20)17-10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDRUTIZJLKCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclohexylcarbamoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.